monoaminoethyl-N-aminoethyl-agarose
Description
Historical Evolution of Agarose (B213101) as a Chromatographic and Immobilization Matrix
The use of agarose in laboratory settings has a rich history, evolving from a simple gelling agent to a highly sophisticated and indispensable matrix for chromatography and immobilization. Agarose, a natural polysaccharide extracted from red seaweed, was first isolated in 1937. nih.gov Its journey into the realm of chromatography began in the mid-20th century. Researchers in the 1950s started exploring new matrices for protein chromatography, moving beyond early materials like styrene-divinyl benzene (B151609) resins. biopharminternational.com
The introduction of cross-linked dextrans (Sephadex) in 1959 and later, polyacrylamide and agarose in the early 1960s, marked a revolution in protein chromatography. biopharminternational.com Agarose, in particular, gained prominence due to its favorable properties. It is a linear polymer composed of repeating units of agarobiose, a disaccharide of D-galactose and 3,6-anhydro-L-galactopyranose. wikipedia.org This structure forms a gel with high porosity, which is ideal for the separation of large biomolecules. wikipedia.orgbiovanix.com The pioneering work in the 1960s on the chemical coupling of molecules to polysaccharides using cyanogen (B1215507) halides further expanded the utility of agarose, setting the stage for the development of affinity chromatography. biopharminternational.com Over the decades, methods for agarose extraction and purification have been refined, leading to the high-quality, reliable agarose beads used in laboratories today. labconscious.com
Fundamental Role of Amino-Functionalized Supports in Modern Biotechnology
The functionalization of support matrices, particularly with amino groups, has been a pivotal development in biotechnology. rsc.org Amino-functionalized supports are materials that have been chemically modified to introduce primary amine groups (–NH2) onto their surface. nih.gov These groups serve as reactive handles for the covalent attachment of a wide variety of molecules, a process known as immobilization. wikipedia.org
The introduction of amino groups enhances the utility of inert materials by allowing for the stable coupling of ligands, such as proteins, peptides, or other small molecules. rsc.org This is crucial for a range of applications, including affinity chromatography, enzyme immobilization, and the development of biosensors. ontosight.ai The amino groups can be used to form stable amide bonds with carboxyl groups on the target ligand, often facilitated by coupling reagents. wikipedia.org This ability to create customized affinity matrices has made amino-functionalized supports a versatile and fundamental tool in the modern biotechnologist's arsenal. ucla.edu
Strategic Advantages of Monoaminoethyl-N-aminoethyl-agarose for Ligand Immobilization
This compound (MANA-agarose) offers several strategic advantages for ligand immobilization compared to other functionalized matrices. A key feature of MANA-agarose is the presence of primary amino groups with a very low pK value of 6.8. nih.gov This low pK value is significant because it allows for efficient coupling reactions to occur at a mildly acidic to neutral pH (pH 5.0-6.0). nih.gov This is particularly beneficial when working with pH-sensitive biomolecules that might be damaged under more alkaline conditions.
Furthermore, it is possible to prepare MANA-agarose with a very high density of primary amines, reaching up to 200 µEq per milliliter of gel. nih.gov This high degree of activation translates to a higher capacity for ligand immobilization, meaning more of the target molecule can be attached to the support. The structure of the monoaminoethyl-N-aminoethyl group also provides a spacer arm that extends the ligand away from the agarose backbone, which can reduce steric hindrance and improve the accessibility of the immobilized ligand to its binding partner in solution. ucla.edu
Interactive Table: Comparison of Functionalized Agarose Supports
| Feature | This compound | Standard Amino-Agarose |
| Functional Group | Primary amino groups | Primary amino groups |
| pK Value of Amino Group | ~6.8 | Higher, typically ~9-10 |
| Optimal Coupling pH | 5.0 - 6.0 | 7.5 - 8.5 |
| Activation Density | High (up to 200 µEq/mL) | Variable |
| Spacer Arm | Yes | Variable/Often shorter |
Scope and Research Significance of this compound Applications
The unique properties of this compound have led to its application in a variety of research areas. Its primary use is in affinity chromatography for the purification of proteins and other biomolecules. ontosight.ai By covalently attaching a specific ligand to the MANA-agarose, researchers can create a highly selective purification matrix that will bind only the target molecule of interest from a complex mixture. biovanix.com
Another significant application is in the field of enzyme immobilization. ontosight.ai Immobilizing enzymes on a solid support like MANA-agarose offers several advantages, including the ability to reuse the enzyme for multiple reaction cycles, improved enzyme stability, and ease of separation of the enzyme from the reaction products. nih.gov This is of particular interest in industrial biotechnology for the development of biocatalysts. ontosight.ai Additionally, MANA-agarose serves as a valuable matrix for the construction of biosensors, where the immobilized biomolecule acts as the sensing element for the detection of specific analytes. ontosight.ai The versatility and efficiency of MANA-agarose make it a significant tool for advancing research in these and other areas of life sciences.
Interactive Table: Research Applications of this compound
| Application Area | Specific Use | Research Significance |
| Protein Purification | Affinity chromatography of antibodies, enzymes, and recombinant proteins. | Enables the isolation of highly pure proteins for structural and functional studies. sigmaaldrich.com |
| Enzyme Immobilization | Covalent attachment of enzymes for use as reusable biocatalysts. | Facilitates the development of more efficient and cost-effective industrial processes. nih.gov |
| Biosensor Development | Serves as a support for the immobilization of biorecognition elements (e.g., antibodies, enzymes). | Contributes to the creation of sensitive and specific diagnostic and monitoring tools. ontosight.ai |
| Peptide Synthesis | Can be used as a solid support for the synthesis of peptides. | Offers an alternative solid phase for building peptide chains. wikipedia.org |
Properties
CAS No. |
150385-28-7 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Synonyms |
monoaminoethyl-N-aminoethyl-agarose |
Origin of Product |
United States |
Synthesis Pathways and Chemical Modifications for Research Specific Applications
Laboratory-Scale Synthetic Approaches to Monoaminoethyl-N-aminoethyl-agarose
The creation of this compound on a laboratory scale involves the introduction of a diamine spacer to the agarose (B213101) backbone. This process requires careful selection of reaction pathways and optimization of conditions to achieve the desired level of amino group incorporation.
Chemical Reaction Pathways for the Introduction of Diamine Spacers to Agarose
The introduction of diamine spacers to the agarose matrix is a critical step in producing amino-functionalized resins. A common approach involves the initial activation of the agarose hydroxyl groups. One established method utilizes glyoxyl agarose as a starting material. mdpi.comnih.gov Glyoxyl groups, which are small aliphatic aldehydes, can be introduced onto the agarose. mdpi.comnih.gov These activated supports can then react with compounds containing primary amino groups, such as diamines, to form an amino-agarose derivative. mdpi.comnih.gov
Another pathway involves the use of reagents like allyl glycidyl (B131873) ether to introduce reactive allyl groups onto the agarose. These can then be further modified to incorporate amino functionalities. researchgate.net Additionally, methods describing the introduction of amino groups through polyethyleneimine have been reported, which can then be activated for ligand coupling. nih.gov
Optimization of Reaction Conditions for Amino Group Density Control
The density of amino groups on the agarose surface is a crucial parameter that influences the performance of the final affinity matrix. Controlling this density allows for the fine-tuning of ligand immobilization and subsequent biomolecule interaction. The density of functional groups can be controlled by adjusting the concentration of the activating reagents and the reaction time. researchgate.net For instance, when using allyl glycidyl ether for activation, the resulting density of olefinic bonds, and consequently the final amino group density, can be modulated. researchgate.net
The pH of the reaction is another critical factor. For example, in the case of glyoxyl agarose, the reaction with amino groups is pH-dependent. nih.govcsic.es By carefully controlling the pH, it is possible to influence the rate and extent of the reaction, thereby controlling the density of the introduced amino groups. The choice of the diamine spacer itself also plays a role, as different spacers may exhibit varying reactivities under specific conditions.
Post-Functionalization Derivatization Strategies
Once this compound is synthesized, its primary amine groups serve as versatile handles for a variety of post-functionalization strategies. These modifications are tailored to specific research applications, enabling the covalent attachment of biomolecules and the modulation of ligand presentation.
Coupling Chemistries for Biomolecule Covalent Attachment
A range of coupling chemistries can be employed to covalently attach biomolecules to the amino-functionalized agarose. These methods are chosen based on the nature of the ligand to be immobilized and the desired stability of the linkage.
Carbodiimide (B86325) Chemistry: Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to couple molecules with carboxyl groups to the primary amines on the agarose. creative-proteomics.comthermofisher.comgbiosciences.comnih.gov This reaction forms a stable amide bond. creative-proteomics.com The process involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. creative-proteomics.com This method is commonly performed at a pH between 4.5 and 6.0. gbiosciences.com
N-hydroxysuccinimide (NHS) Esters: For enhanced efficiency and stability, EDC is often used in conjunction with N-hydroxysuccinimide (NHS). nih.govnih.govwikipedia.orgtaylorandfrancis.com EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. wikipedia.orgtaylorandfrancis.com This ester is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide linkage. nih.govnih.gov
Glutaraldehyde (B144438): Glutaraldehyde is a homobifunctional crosslinker that can be used to couple proteins and other amine-containing molecules to amino-functionalized agarose. nih.govcellmosaic.comresearchgate.net One of the aldehyde groups of glutaraldehyde reacts with the amino group on the agarose, leaving the other aldehyde group free to react with the primary amines of the biomolecule, forming a Schiff base which is relatively stable. cellmosaic.comnih.gov This reaction is typically carried out under mild conditions, for example at pH 7.0. cellmosaic.com
| Coupling Chemistry | Activating Agent(s) | Reactive Groups on Ligand | Resulting Bond | Key Features |
|---|---|---|---|---|
| Carbodiimide | EDC | Carboxyl (-COOH) | Amide | Zero-length crosslinker, reaction at pH 4.5-6.0. creative-proteomics.comthermofisher.comgbiosciences.com |
| NHS Ester | EDC and NHS | Carboxyl (-COOH) | Amide | Forms a more stable intermediate, improving coupling efficiency. nih.govnih.govwikipedia.org |
| Glutaraldehyde | Glutaraldehyde | Primary Amine (-NH2) | Schiff Base (secondary amine after reduction) | Mild reaction conditions, suitable for unstable proteins. cellmosaic.comresearchgate.net |
Introduction of Diverse Spacer Arms for Enhanced Ligand Presentation
The introduction of spacer arms between the agarose matrix and the immobilized ligand is often crucial for effective biomolecule interaction. ramauniversity.ac.inresearchgate.net These spacers can overcome steric hindrance, allowing the ligand to be more accessible to its binding partner. ramauniversity.ac.innih.gov The length and chemical nature of the spacer arm can significantly influence the binding efficiency. nih.govacs.org
For this compound, the initial diamine itself acts as a short spacer. However, longer and more diverse spacer arms can be introduced through further chemical modification. For instance, the primary amine can be reacted with bifunctional reagents containing varying chain lengths and functionalities. These can be hydrophilic or hydrophobic in nature, depending on the specific application. ramauniversity.ac.in Studies have shown that increasing the spacer arm length can lead to an increase in the binding efficiency of the immobilized ligand. nih.gov For example, a spacer of five methylene (B1212753) groups was shown to significantly improve the binding of an inhibitor to trypsin compared to a version without a spacer. nih.gov Negatively charged spacer arms have also been shown to improve the accessibility of binding sites. researchgate.net
| Spacer Arm Characteristic | Impact on Ligand Presentation | Example |
|---|---|---|
| Length | Reduces steric hindrance, improves accessibility of the ligand. ramauniversity.ac.innih.gov | Longer aliphatic chains (e.g., 1,6-diaminohexane) can enhance binding. acs.org |
| Hydrophilicity/Hydrophobicity | Influences non-specific binding and the microenvironment of the ligand. ramauniversity.ac.in | Hydrophilic spacers can minimize non-specific protein adsorption. researchgate.net |
| Charge | Can improve accessibility and selectivity through electrostatic interactions. researchgate.net | Negatively charged spacers can repel non-target molecules and improve target binding. researchgate.net |
Strategies for Multi-point and Multi-ligand Immobilization
For certain applications, it is advantageous to immobilize ligands via multiple attachment points or to co-immobilize different types of ligands onto the same agarose bead.
Multi-point Attachment: This strategy involves the formation of multiple covalent bonds between a single ligand molecule and the agarose support. nih.govcsic.es Multi-point attachment can significantly increase the stability of the immobilized ligand, reducing leaching and enhancing the operational stability of the affinity matrix. mdpi.comnih.gov This is particularly important for applications involving harsh elution conditions. Achieving multi-point attachment often requires a high density of reactive groups on the support and a ligand with multiple accessible functional groups. nih.govcsic.es
Multi-ligand Immobilization: This involves the co-immobilization of two or more different ligands onto the same agarose support. This can be achieved by using a mixture of ligands during the coupling reaction or by sequential immobilization steps. This approach is useful for creating multifunctional affinity matrices capable of capturing multiple targets simultaneously or for mimicking complex biological surfaces. For example, a support could be functionalized with both a capture antibody and a signaling molecule for use in a biosensor application.
Mechanistic Underpinnings of Biomolecular Conjugation and Interaction on the Matrix
Kinetic and Thermodynamic Aspects of Ligand Attachment
The covalent coupling of biomolecules to monoaminoethyl-N-aminoethyl-agarose, a process central to its application, is dictated by both the speed of the reaction (kinetics) and the stability of the final conjugate (thermodynamics). The primary amino groups provided by the monoaminoethyl-N-aminoethyl spacer arm are the key functional moieties for these reactions.
The rate of ligand attachment to amino-functionalized agarose (B213101) is critical for optimizing immobilization protocols, ensuring efficient and reproducible conjugation. A common method for coupling carboxyl-containing ligands (like many proteins) to this matrix involves a carbodiimide-mediated reaction, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Studies have shown that near-complete antibody conjugation can be achieved in as little as 10 to 30 minutes, demonstrating the rapid kinetics possible under optimized conditions. acs.org The rate can be quantified by taking aliquots at various time points and measuring the concentration of the unbound ligand, allowing for the calculation of initial reaction velocities and rate constants.
Table 1: Factors Influencing Coupling Reaction Rates on Amino-Functionalized Agarose
| Parameter | Effect on Reaction Rate | Typical Conditions |
| Temperature | Higher temperatures generally increase the reaction rate, but may compromise the stability of sensitive biomolecules. | 4°C to Room Temperature (18-25°C) bangslabs.comcube-biotech.com |
| pH | The rate of carbodiimide-mediated reactions is pH-dependent, often increasing at lower pH values. bangslabs.com | Dependent on specific chemistry, often near neutral pH. |
| Reactant Concentration | Higher concentrations of ligand and coupling agents increase the rate, up to a saturation point. | Ligand concentrations can be up to 10 times the calculated monolayer value. bangslabs.com |
| Mixing | Continuous and gentle mixing ensures uniform access of the ligand to the support, preventing local depletion of reactants. | End-over-end shaker or constant mixing. bangslabs.comcube-biotech.com |
Equilibrium studies focus on the final state of the ligand-support system, providing insights into the stability and strength of the covalent bond and any non-covalent interactions. The primary goal of covalent immobilization is to create a stable, essentially irreversible linkage that prevents the ligand from leaching off the support during its application. The equilibrium for such covalent reactions lies far to the side of the product (the immobilized ligand).
However, before the covalent bond forms, initial non-covalent interactions, such as electrostatic or hydrophobic interactions, can occur between the ligand and the matrix. The amino groups on this compound can be protonated, introducing positive charges that may interact with negatively charged domains on a protein ligand. While these initial ionic exchanges can be a factor, the ultimate stability is conferred by the covalent linkage. mdpi.com Equilibrium binding studies, more commonly applied to reversible affinity systems, can still inform the optimization of covalent coupling by revealing the initial association between the biomolecule and the support before the covalent bond is formed.
Influence of Matrix Architecture on Ligand Accessibility and Activity
The physical structure of the agarose matrix itself plays a crucial role in the performance of the immobilized system. Agarose beads are not solid spheres but are highly porous hydrogels, a feature that is critical for their function. nih.govresearchgate.netnih.gov
The porosity of the agarose beads creates a vast internal surface area for ligand attachment. However, the accessibility of these internal sites to the ligand and, subsequently, to the target molecule depends on the relative sizes of the pores and the biomolecules involved. If the pores are too small, a large protein may only be able to attach to the outer surface of the bead, leading to low loading capacity and inefficient use of the support. Conversely, if the pores are sufficiently large, the protein can penetrate the bead, leading to a much higher capacity.
Furthermore, the length of the spacer arm—in this case, the monoaminoethyl-N-aminoethyl group—can significantly impact the activity of the immobilized ligand. A spacer arm extends the ligand away from the agarose backbone, which can mitigate steric hindrance. This separation allows the immobilized molecule, such as an enzyme or antibody, to maintain its native conformation and provides greater freedom to interact with its substrate or binding partner, often resulting in higher retained activity compared to direct attachment to the matrix. mdpi.com Studies comparing different support materials have shown that hydrophilic agarose microbeads can lead to higher retained enzymatic activity, particularly when hydrophobic compounds are involved in the biotransformation. mdpi.com
Mitigation of Non-Specific Adsorption Phenomena in Research Systems
Non-specific adsorption (NSA), the unwanted binding of molecules to the support matrix, is a persistent issue that can reduce the specificity and sensitivity of assays and purification systems. nih.gov The amino groups on the this compound can be a source of NSA, as they may be positively charged at neutral or acidic pH and can electrostatically attract negatively charged proteins.
Several strategies are employed to mitigate NSA. nih.gov The most common is the use of "blocking agents" after the primary ligand has been covalently coupled. These agents are typically inert proteins or polymers that occupy any remaining active sites or areas prone to non-specific binding on the support.
Protein Blockers : Molecules like Bovine Serum Albumin (BSA) or casein are frequently used. nih.gov They adsorb to the surface and block potential sites of non-specific interaction.
Small Molecules : Unreacted functional groups on the matrix can be "capped" or quenched. For instance, after coupling a carboxyl-containing ligand, any remaining unreacted amino groups on the agarose can be acetylated with acetic anhydride (B1165640) to neutralize their charge and reactivity.
Polymers : Inert, hydrophilic polymers like Polyethylene (B3416737) Glycol (PEG) can be used as blocking agents. bangslabs.com They create a hydrated layer on the surface that repels protein adsorption. nih.gov
Washing Conditions : Using buffers with increased ionic strength or containing mild non-ionic detergents during washing steps can help to disrupt weak, non-specific electrostatic or hydrophobic interactions, washing away loosely bound contaminants.
Reversibility and Regeneration Mechanisms of Immobilized Systems
For covalently immobilized systems like those on this compound, the ligand-support linkage is generally considered irreversible under normal operating conditions. This stability is a key advantage, preventing the leaching of the immobilized biomolecule. bangslabs.com
However, the term "regeneration" in this context typically refers not to the removal of the covalently bound ligand, but to the removal of the target molecules that have been captured by the immobilized ligand in an affinity chromatography setup. The goal is to strip the captured molecules while preserving the activity of the immobilized ligand, allowing the matrix to be reused.
Regeneration is achieved by temporarily disrupting the non-covalent interactions between the immobilized ligand and its captured target. This is accomplished by applying elution buffers that create harsh conditions, such as:
pH Extremes : Lowering the pH (e.g., with 0.1 M glycine-HCl, pH 2.5-3.0) or raising it can protonate or deprotonate key residues involved in the binding interaction, causing the release of the target molecule.
High Salt Concentrations : Buffers with high ionic strength can disrupt electrostatic interactions.
Chaotropic Agents : Reagents like urea (B33335) or guanidine (B92328) hydrochloride disrupt the hydrogen bond network of water and denature proteins, leading to the release of the captured molecule.
The choice of regeneration buffer must be carefully considered to ensure it does not irreversibly damage the immobilized ligand. After the elution of the target, the column is re-equilibrated with a neutral buffer to restore the ligand's native conformation and activity for subsequent cycles. While the covalent bond to the agarose is stable, the immobilized ligand itself may lose activity over many cycles of harsh regeneration.
Applications in Advanced Chromatographic Separation and Purification Methodologies
Design and Optimization of Affinity Chromatography Resins
The creation of effective affinity chromatography media based on monoaminoethyl-N-aminoethyl-agarose involves a multi-step process, from the strategic selection and immobilization of a specific ligand to the fine-tuning of elution conditions to ensure high purity and yield of the target molecule.
The utility of this compound lies in its capacity to be coupled with a wide array of biological ligands, each chosen for its specific affinity towards a target molecule. The primary amino groups on the resin are not reactive on their own but can be readily coupled to ligands containing carboxyl groups (e.g., in proteins) or other functional groups through various activation chemistries.
Ligand Selection: The choice of ligand is dictated by the purification goal.
Antibodies (Monoclonal and Polyclonal): Used for highly specific purification of antigens (e.g., proteins, peptides) from complex mixtures like cell lysates or serum. gbiosciences.comnih.gov
Protein A and Protein G: These bacterial proteins bind specifically to the Fc region of immunoglobulins (IgG) from various species, making them standard ligands for antibody purification. abtbeads.comsigmaaldrich.com Protein A is often preferred for human IgG subclasses 1, 2, and 4. nih.gov
Lectins: These proteins bind to specific carbohydrate moieties and are used to purify glycoproteins.
Other Proteins and Peptides: Custom affinity resins can be created by immobilizing specific enzymes, receptors, or peptide antigens to purify their corresponding binding partners.
Immobilization Chemistries: Covalent immobilization is crucial for creating stable and reusable affinity resins with minimal ligand leakage. nih.govabtbeads.com For amino-functionalized agarose (B213101), common methods involve:
Carbodiimide (B86325) Chemistry: Zero-length crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxyl groups on a protein or peptide ligand, allowing them to react directly with the primary amines on the agarose to form a stable amide bond. thermofisher.com
Glutaraldehyde (B144438) Activation: Glutaraldehyde can be used to link the amino groups of the agarose to amino groups on the ligand. nih.gov This method involves activating the support with glutaraldehyde, which then reacts with the ligand. mdpi.com
N-Hydroxysuccinimide (NHS) Esters: Ligands can be pre-activated to form NHS-esters, which then readily react with the amino groups on the resin.
A study demonstrated the successful coupling of a monoclonal antibody against von Willebrand factor to amino-functionalized Sepharose using glutaraldehyde, resulting in a stable affinity support with good retention of the antibody's binding capability. nih.gov The stability achieved with this method showed considerably less protein leaching compared to traditional cyanogen (B1215507) bromide activation. nih.gov
Interactive Data Table: Common Ligands and Immobilization Strategies
Elution is a critical step aimed at disrupting the specific interaction between the immobilized ligand and the bound target analyte without permanently denaturing either component. gbiosciences.com The optimal strategy depends on the nature and strength of the affinity interaction. gbiosciences.comthermofisher.com
Common Elution Strategies:
pH Alteration: This is the most common method. gbiosciences.com
Low pH: Buffers such as 0.1 M glycine-HCl at a pH of 2.5-3.0 are widely used, especially for antibody-antigen interactions. thermofisher.com The acidic environment protonates key residues, disrupting the ionic and hydrogen bonds responsible for binding. gbiosciences.com It is often necessary to immediately neutralize the eluted fractions with a buffer like 1 M Tris-HCl, pH 8.5, to preserve protein activity. thermofisher.com
High pH: For targets sensitive to low pH, alkaline buffers like 50–100 mM triethylamine (B128534) (pH ~11.5) can be effective. thermofisher.com
Increased Ionic Strength/Chaotropic Agents:
High concentrations of salts (e.g., 2.5 M sodium iodide, 3.5–4.0 M magnesium chloride) disrupt ionic and some hydrophobic interactions. thermofisher.com
Chaotropic agents like urea (B33335) (2–8 M) or guanidine-HCl (2–6 M) act as denaturants, unfolding the protein structure to release the target. gbiosciences.comthermofisher.com These are harsher methods and risk irreversibly denaturing the target protein or the ligand. gbiosciences.com
Specific Competition:
A high concentration of a free, soluble molecule that competes with the target for binding to the immobilized ligand is added. This is a gentle elution method but requires a suitable competing agent.
Organic Modifiers and Detergents:
Reagents like 50% ethylene (B1197577) glycol or detergents such as sodium dodecyl sulfate (B86663) (SDS) can disrupt hydrophobic interactions. thermofisher.com SDS is an extreme eluent that denatures proteins and is typically used when the subsequent step is SDS-PAGE analysis. gbiosciences.com
Interactive Data Table: Elution Strategies for Affinity Chromatography
Enzyme Immobilization and Engineering for Biocatalysis Research
Methodologies for Covalent Enzyme Attachment to Monoaminoethyl-N-aminoethyl-agarose
Covalent attachment to MANAE-agarose ensures a strong and stable linkage between the enzyme and the support, minimizing leaching and enhancing operational robustness. nih.gov This method involves the formation of a chemical bond between the functional groups on the enzyme surface and the primary amino groups of the MANAE-agarose.
A prevalent method for activating the amino groups on MANAE-agarose is through the use of glutaraldehyde (B144438). mdpi.comresearchgate.net This bifunctional reagent reacts with the primary amines on the support, creating a reactive aldehyde group that can then form a covalent bond with amino groups (primarily lysine (B10760008) residues) on the surface of the enzyme. researchgate.netmdpi.comresearchgate.net The immobilization process is typically carried out at a neutral pH, as extreme pH values can lead to enzyme inactivation. mdpi.com For instance, studies with ficin (B600402) extract showed that immobilization at pH 7 on glutaraldehyde-activated MANAE-agarose resulted in full immobilization and retained significant activity, whereas immobilization at pH 5 was incomplete and at pH 9 led to enzyme inactivation. mdpi.com
The general steps for covalent attachment using glutaraldehyde activation are:
Activation of the Support: MANAE-agarose is incubated with a glutaraldehyde solution. The concentration of glutaraldehyde is a critical parameter that needs to be optimized, as excessive concentrations can lead to undesirable intra-enzyme crosslinking and loss of activity. nih.gov
Enzyme Coupling: The enzyme solution is added to the activated support. The reaction is typically allowed to proceed for several hours to ensure complete immobilization.
Washing: The immobilized enzyme is thoroughly washed to remove any unbound enzyme and excess reagents.
Blocking (Optional): Any remaining reactive aldehyde groups on the support can be blocked by adding a small molecule containing an amino group, such as ethanolamine (B43304) or glycine. nih.gov
Cross-linking strategies are employed to further stabilize the immobilized enzyme. researchgate.netmdpi.com Glutaraldehyde, in addition to its role in initial attachment, can also induce intermolecular and intramolecular cross-linking of the enzyme molecules. mdpi.comresearchgate.net This creates a more rigid and stable enzyme structure. researchgate.net However, excessive cross-linking can lead to a decrease in enzyme activity due to structural changes or blockage of the active site. researchgate.net
Another strategy involves a two-step process where the enzyme is first adsorbed onto the MANAE-agarose support through ionic interactions, followed by treatment with a cross-linking agent like glutaraldehyde. researchgate.net This method has been shown to yield higher stabilization compared to direct immobilization on pre-activated supports. researchgate.net For multimeric enzymes, where subunit dissociation can be a cause of inactivation, a further chemical intersubunit cross-linking with agents like aldehyde-dextran can be employed to ensure the entire enzyme complex is stabilized. researchgate.netmdpi.com
Several factors significantly impact the amount of enzyme that can be loaded onto the MANAE-agarose support and the retention of its catalytic activity post-immobilization.
Enzyme Concentration: The amount of enzyme offered during the immobilization process influences the final enzyme loading on the support. There is typically a maximum enzyme loading capacity for a given support. For example, the maximum loading of ficin extract on MANAE-agarose was found to be around 70 mg/g of support. mdpi.com
pH of Immobilization: The pH at which the immobilization is carried out is crucial. Optimal pH ensures high immobilization yield and activity retention. For ficin extract on glutaraldehyde-activated MANAE-agarose, pH 7 was found to be optimal. mdpi.com
Ionic Strength: The ionic strength of the buffer can also affect the immobilization process, although in some cases, its effect may be less significant than pH. mdpi.com
Glutaraldehyde Concentration: As mentioned earlier, the concentration of the cross-linker is a critical parameter. Higher concentrations can lead to increased rigidity but may also cause a decrease in specific activity. nih.govmdpi.com
Support Properties: The physical properties of the agarose (B213101) beads, such as porosity and the density of amino groups, play a role. MANAE-agarose gels can be prepared with a high density of primary amino groups (up to 200 µEq/mL), which facilitates efficient enzyme immobilization. nih.govresearchgate.net
Steric Hindrance: At high enzyme loadings, steric hindrance between adjacent immobilized enzyme molecules can become a significant factor, particularly for large substrates. This can lead to a decrease in the specific activity of the biocatalyst. mdpi.com
Table 1: Influence of Enzyme Loading on Ficin Activity Immobilized on MANAE-Agarose
| Enzyme Loading (mg/g) | Activity vs. BANA | Activity vs. Casein |
| < 30 | High | High |
| > 30 | High | Significantly Decreased |
| BANA: Nα-Benzoyl-L-arginine-4-nitroanilide |
This interactive table is based on the finding that while enzyme loading had no significant effect on ficin activity using a small synthetic substrate (BANA), it had a considerable impact on the activity with a large protein substrate like casein, suggesting steric hindrance at higher loadings. mdpi.com
Studies on Enhanced Operational Stability of Immobilized Enzymes
A primary motivation for enzyme immobilization is to enhance its stability under various operational conditions. Immobilization on MANAE-agarose has been shown to significantly improve the stability of various enzymes. mdpi.comresearchgate.netmdpi.comnih.gov
Immobilization generally increases the thermal stability of enzymes. mdpi.comnih.govmdpi.com The covalent bonds and potential multipoint attachment to the MANAE-agarose support restrict the enzyme's conformational changes at higher temperatures, thus preventing thermal denaturation. mdpi.comrsc.org
For instance, ficin immobilized on glutaraldehyde-activated MANAE-agarose demonstrated enhanced stability compared to the free enzyme. mdpi.com The degree of stabilization can be influenced by the immobilization conditions. Studies on other enzymes have shown that immobilization can help retain activity at temperatures where the free enzyme would be completely denatured. mdpi.com For example, a psychrophilic pullulanase, which loses activity at 50°C, maintained its thermal stability at this temperature and showed improved stability at 60°C and 70°C after immobilization. mdpi.com
Table 2: Thermal Stability of Free vs. Immobilized Ficin on MANAE-Agarose
| Condition | Free Ficin | Immobilized Ficin |
| Inactivation at pH 5 | Less Stable | More Stable |
| Inactivation at pH 7 | Less Stable | Significantly More Stable |
| Inactivation at pH 9 | Less Stable | More Stable |
This interactive table illustrates that the stabilization of ficin upon immobilization on MANAE-agarose was most pronounced at pH 7. mdpi.com
Immobilization can alter the pH stability profile of an enzyme. The microenvironment created by the support material can influence the local pH experienced by the enzyme. MANAE-agarose, with its primary amino groups, can create a specific microenvironment that may shift the optimal pH for stability.
Studies on ficin immobilized on MANAE-agarose showed that the stabilization was more pronounced at pH 7 compared to pH 5 or pH 9. mdpi.com This suggests that the immobilization on this particular support can modify the enzyme's response to pH changes in its environment, leading to enhanced stability within a specific pH range. The charged nature of the support can influence the distribution of H+ ions between the bulk solution and the immediate vicinity of the enzyme, thereby affecting its pH stability profile. nih.govabtbeads.com
Immobilization can protect enzymes from degradation by proteases. The physical barrier of the support matrix and the rigidification of the enzyme structure through covalent attachment can limit the access of proteolytic enzymes to their cleavage sites on the immobilized enzyme.
While specific studies focusing solely on the proteolytic degradation of enzymes immobilized on MANAE-agarose are not extensively detailed in the provided context, the general principles of enzyme immobilization strongly suggest an increased resistance. The covalent linkages and potential multipoint attachment would make the enzyme less susceptible to unfolding, which is often a prerequisite for proteolytic attack. This enhanced resistance to proteolysis is a significant advantage for applications in complex media where proteases may be present.
Applications in Continuous Biocatalytic Reaction Systems
The immobilization of enzymes on solid supports like MANA-agarose is a critical step in transitioning from batch reactions to more efficient continuous-flow processes. The unique properties of MANA-agarose, particularly the low pK value of its primary amino groups, make it an adept candidate for developing robust and reusable biocatalysts suitable for continuous operation. nih.gov
Reactor Design and Process Intensification Studies
The design of reactors for continuous biocatalysis aims to maximize productivity, ensure stable enzyme performance, and facilitate easy product separation. Packed-bed reactors (PBRs) are a common configuration where the immobilized enzyme, such as on MANA-agarose beads, is packed into a column through which the substrate solution flows continuously. nih.gov The performance of such a reactor is influenced by factors including the physical properties of the support, enzyme loading, and hydrodynamic conditions within the reactor. nih.gov
The use of MANA-agarose as a support matrix contributes to process intensification—an engineering approach to develop smaller, cleaner, and more energy-efficient technologies. The hydrophilic nature of agarose, from which MANA-agarose is derived, is advantageous as it can lead to higher retained enzyme activity compared to more hydrophobic supports like methacrylate. mdpi.com This is attributed to a more favorable microenvironment for the enzyme and potentially improved mass transport of substrates and products within the support's pores. mdpi.com
Research on various agarose-based supports has demonstrated their suitability for continuous flow applications. For instance, the development of a fluidic flat-bed agarose reactor showed that enhanced enzyme retention within the gel matrix significantly improves productivity. researchgate.net While this study did not specifically use MANA-agarose, the principles of reactor design and the importance of strong enzyme-support interaction are directly applicable. The covalent attachment of enzymes to MANA-agarose would similarly minimize enzyme leaching, a critical factor for the long-term operational stability of a continuous reactor.
Multi-enzyme Cascades and Co-immobilization Research
Multi-enzyme cascade reactions, where the product of one enzyme becomes the substrate for the next, are of immense interest for synthesizing complex molecules. nih.govnih.gov Co-immobilizing the enzymes of a cascade onto a single support offers significant advantages, including the potential for increased local substrate concentrations (substrate channeling), reduced reaction times, and simplified downstream processing. nih.govnih.gov
MANA-agarose presents a versatile platform for the co-immobilization of multiple enzymes. Its primary amino groups allow for the covalent attachment of enzymes via their carboxyl groups (e.g., aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry. nih.gov This method is effective under mild pH conditions (pH 5.0-6.0), which is beneficial for preserving the activity of many enzymes. nih.gov
While specific examples of multi-enzyme systems co-immobilized on MANA-agarose are not extensively detailed in the literature, the principles have been demonstrated with other amino-functionalized agarose supports. For example, a commercial protease and aminopeptidase (B13392206) preparation, Flavourzyme, was fractionated by adsorption onto MANA-agarose, demonstrating the support's ability to interact with and separate different enzymes based on their surface properties. acs.org This selective interaction could be harnessed for the ordered co-immobilization of multi-enzyme systems.
Furthermore, research into heterofunctional supports, which possess multiple types of reactive groups on a single agarose bead, underscores the strategies being developed for complex co-immobilization. chemrxiv.org One such support combined amino groups with other functionalities to co-immobilize a three-enzyme system for the oxidation of 1,5-pentanediol. chemrxiv.org The foundational amino-functionalization, akin to that of MANA-agarose, plays a crucial role in these advanced systems. The ability to create a high density of amino groups on MANA-agarose (up to 200 µEq per milliliter of gel) provides a high capacity for enzyme loading, a critical factor for the efficiency of a co-immobilized multi-enzyme cascade. nih.gov
The data below illustrates the properties of MANA-agarose and the comparative performance of enzymes on agarose supports, underpinning their utility in the applications discussed.
Interactive Table 1: Properties of this compound (MANA-agarose) for Enzyme Immobilization
| Property | Value/Description | Significance in Biocatalysis | Source |
| Support Matrix | Agarose Gel (e.g., 10%) | Hydrophilic, porous, biocompatible, and inert nature minimizes non-specific interactions and provides a favorable microenvironment for enzymes. | nih.gov |
| Functional Group | Monoaminoethyl-N-aminoethyl (primary amines) | Provides sites for covalent enzyme attachment via carboxyl groups. | nih.gov |
| pK Value of Amino Groups | 6.8 | Allows for effective enzyme coupling at mild pH (5.0-6.0), which helps in preserving enzyme structure and function. | nih.gov |
| Activation Capacity | Up to 200 µEq of primary amines per mL of gel | High density of functional groups allows for high enzyme loading capacity, essential for high productivity in reactors. | nih.gov |
| Model Immobilized Enzyme | β-galactosidase from Aspergillus oryzae | Demonstrates the practical applicability of the support for immobilizing industrial enzymes. | nih.gov |
Interactive Table 2: Comparative Research Findings on Agarose-Based Immobilization
| Study Focus | Support Type | Key Finding | Implication for MANA-agarose Applications | Source |
| Continuous Flow Reactor | Agarose Hydrogel | Enhanced enzyme retention via an agarose-binding tag led to a nearly six-fold increase in product yield compared to the untagged enzyme. | Covalent attachment to MANA-agarose would provide strong retention, crucial for long-term stability and efficiency in continuous reactors. | researchgate.net |
| Support Material Comparison | Agarose vs. Methacrylate | Enzymes immobilized on hydrophilic agarose supports were on average 2-fold more active than when immobilized on more hydrophobic methacrylate. | The hydrophilic backbone of MANA-agarose is likely to result in higher retained activity for immobilized enzymes, boosting process efficiency. | mdpi.com |
| Multi-enzyme Co-immobilization | Heterofunctional Agarose (with amino groups) | Successfully co-immobilized a three-enzyme cascade system, demonstrating enhanced stability and reusability in a batch reactor. | MANA-agarose provides the fundamental amino functionality that can be used for straightforward or more complex co-immobilization strategies for cascade reactions. | chemrxiv.org |
| Enzyme Fractionation | MANA-agarose | Successfully used to adsorb and fractionate endoprotease and aminopeptidase activities from a crude commercial preparation. | Highlights the potential for selective and ordered immobilization of multiple enzymes onto the MANA-agarose surface. | acs.org |
Characterization Techniques for Functionalized and Ligand Coupled Monoaminoethyl N Aminoethyl Agarose
Quantification of Surface Functional Groups
Determining the concentration of amine groups on the surface of MANA-agarose is a critical first step in its characterization. This information is essential for controlling the subsequent ligand immobilization process and for understanding the binding capacity of the support.
Spectrophotometric and Potentiometric Methods for Amine Content
Spectrophotometric and potentiometric methods are commonly employed to quantify the amine content on functionalized supports.
Spectrophotometric Methods: These methods often involve the use of dyes that react specifically with primary amines, leading to a colored product that can be quantified. The Orange II dye method is a reliable and sensitive spectrophotometric assay for the quantification of primary amine groups on various surfaces. researchgate.net This method is valued for its specificity and ability to provide reliable quantification over a wide range of amine group densities. researchgate.net The assay involves the binding of the negatively charged Orange II dye to the protonated amine groups on the MANA-agarose surface under acidic conditions. The amount of bound dye, which is proportional to the number of accessible amine groups, can be determined by measuring the absorbance of the dye solution before and after incubation with the agarose (B213101) beads, or by eluting the bound dye and measuring its absorbance.
Potentiometric Titration: This technique directly measures the number of ionizable groups on the support. For MANA-agarose, an acid-base titration can be performed to quantify the amine groups. The agarose sample is suspended in a solution, and the pH is adjusted to a basic value to ensure all amine groups are deprotonated. A standardized acid is then incrementally added, and the corresponding change in pH is recorded. The resulting titration curve will show an equivalence point corresponding to the protonation of the amine groups. From the volume of acid consumed to reach this point, the total number of amine groups can be calculated. This method has been successfully used to determine the ion-exchange capacity of various aminated agarose gels.
Elemental Microanalysis for Nitrogen Quantification
Elemental microanalysis is a highly accurate technique for determining the elemental composition of a sample. To quantify the nitrogen content in MANA-agarose, a small, dried sample is combusted at a high temperature. This process converts all nitrogen-containing compounds into nitrogen gas (N₂). The N₂ gas is then separated from other combustion products and quantified using a thermal conductivity detector. The percentage of nitrogen in the sample can then be used to calculate the concentration of amine groups, given the known molecular structure of the monoaminoethyl-N-aminoethyl group. While this method provides the total nitrogen content, it does not distinguish between surface-accessible and internal amine groups. Comparing the results from elemental analysis with those from surface-sensitive methods like spectrophotometry can provide insights into the distribution of the functional groups within the porous agarose beads.
Assessment of Ligand Immobilization Efficiency and Loading Capacity
Once the MANA-agarose support has been characterized, the next step is to immobilize a ligand of interest, such as a protein, antibody, or enzyme. It is then essential to determine the efficiency of this immobilization process and the total amount of ligand that has been coupled to the support.
Direct Spectroscopic Quantification of Immobilized Ligands
A straightforward method for quantifying the amount of immobilized protein is to measure the change in the protein concentration in the coupling solution before and after the immobilization reaction. This can be done using standard protein quantification assays, such as measuring the intrinsic ultraviolet (UV) absorbance of the protein at 280 nm. The difference between the initial and final protein concentration in the supernatant corresponds to the amount of protein bound to the agarose beads. nih.gov
Alternatively, the amount of immobilized protein can be determined directly on the solid support. Bead Injection Spectroscopy (BIS) is a technique that allows for the real-time monitoring of protein immobilization on agarose beads. nih.gov This method can provide kinetic information about the coupling reaction and determine the final amount of immobilized protein by measuring the absorbance of the beads themselves. nih.gov
The following table illustrates typical data that can be obtained from direct spectroscopic quantification of an immobilized protein on an aminated agarose support.
| Parameter | Value |
| Initial Protein Concentration | 2.0 mg/mL |
| Final Protein Concentration in Supernatant | 0.5 mg/mL |
| Volume of Coupling Solution | 10 mL |
| Volume of Agarose Gel | 2 mL |
| Immobilized Protein per mL of Gel | 7.5 mg/mL |
Activity-Based Assays for Immobilized Enzymes or Receptors
When the immobilized ligand is an enzyme or a receptor, its biological activity is a critical parameter to assess. Activity-based assays not only confirm that the ligand has been successfully immobilized but also that it has retained its functional conformation.
For an immobilized enzyme, the catalytic activity is measured by monitoring the rate of conversion of a substrate to a product. The assay conditions, such as pH, temperature, and substrate concentration, should be optimized for the immobilized enzyme, as they may differ from those of the free enzyme in solution.
A notable application of MANA-agarose is the immobilization of the enzyme β-galactosidase from Aspergillus oryzae. nih.gov The activity of the immobilized β-galactosidase can be determined by measuring the rate of hydrolysis of a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The cleavage of ONPG produces o-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
The efficiency of immobilization can be expressed as the percentage of activity recovered in the immobilized preparation relative to the initial activity of the enzyme used in the coupling process. The following table shows representative data for the immobilization of β-galactosidase on MANA-agarose at different pH values.
| Immobilization pH | Immobilized Protein (%) | Expressed Activity (%) |
| 5.0 | 95 | 80 |
| 7.0 | 85 | 65 |
| 9.0 | 70 | 50 |
Evaluation of Binding Specificity and Kinetic Parameters of Immobilized Systems
For applications in affinity chromatography, it is crucial to evaluate the binding specificity of the immobilized ligand. This involves demonstrating that the immobilized ligand selectively binds to its target molecule and has minimal non-specific interactions with other molecules in a complex sample. This can be assessed by performing binding experiments with the target molecule and with control molecules that are not expected to bind.
Furthermore, determining the kinetic parameters of the interaction between the immobilized ligand and its binding partner is essential for understanding the performance of the affinity support. Key kinetic parameters include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of the binding affinity.
Several techniques can be used to determine these parameters for immobilized systems:
Affinity Chromatography: Frontal analysis or zonal elution chromatography can be used to determine the binding capacity and affinity constants.
Surface Plasmon Resonance (SPR): While typically used with planar surfaces, SPR can be adapted to study interactions with ligands immobilized on beads.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events and can provide a complete thermodynamic profile of the interaction, including the K_D, enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov
Affinity Electrophoresis: This technique can be used to determine dissociation constants by observing the change in electrophoretic mobility of a protein in the presence of an immobilized ligand within a gel matrix like agarose. nih.govmdpi.com
For immobilized enzymes, the kinetic parameters of interest are the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). The K_m is an indicator of the enzyme's affinity for its substrate, while V_max reflects the maximum rate of the enzymatic reaction. These parameters can be determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. It is important to note that the kinetic parameters of an immobilized enzyme may differ from those of the free enzyme due to conformational changes upon immobilization or mass transfer limitations within the porous support. researchgate.netdocumentsdelivered.com
Saturation Binding Curve Analysis
Saturation binding analysis is a fundamental technique used to determine the key binding parameters of a ligand to its immobilized partner on the MANA-agarose support. This analysis involves incubating a fixed amount of the ligand-coupled agarose with increasing concentrations of a target molecule (analyte) until binding equilibrium is reached. By measuring the amount of bound analyte at each concentration, a saturation curve can be generated.
The resulting hyperbolic curve provides two critical parameters: the maximum binding capacity (Bmax), which represents the total number of available binding sites on the functionalized support, and the equilibrium dissociation constant (Kd), which is the analyte concentration required to achieve 50% of Bmax.
Detailed Research Findings:
In a representative study analyzing the binding of a specific antibody to an antigen immobilized on a primary amine-functionalized agarose matrix, a saturation binding experiment was conducted. The amount of specifically bound antibody was plotted against the concentration of the antibody. The data demonstrated a classic saturable binding profile, indicating a specific and finite number of binding sites. From the nonlinear regression analysis of this curve, the Bmax was determined to be 64 mg of antibody per gram of swollen agarose, with a Kd value of approximately 50 nM. This low Kd value signifies a high binding affinity between the immobilized antigen and the antibody.
Interactive Data Table: Saturation Binding Analysis of an Antibody to an Immobilized Antigen on Amino-Functionalized Agarose
| Antibody Concentration (nM) | Total Binding (mg/g) | Non-specific Binding (mg/g) | Specific Binding (mg/g) |
|---|---|---|---|
| 5 | 15.2 | 1.5 | 13.7 |
| 10 | 28.5 | 2.9 | 25.6 |
| 25 | 45.8 | 7.2 | 38.6 |
| 50 | 58.1 | 14.5 | 43.6 |
| 100 | 66.3 | 29.0 | 37.3 |
| 200 | 70.5 | 58.0 | 12.5 |
Dissociation Constant (Kd) Determination for Immobilized Ligands
The dissociation constant (Kd) is a crucial parameter that quantifies the affinity between an immobilized ligand and its binding partner in solution. A lower Kd value indicates a stronger binding affinity. Various methods can be employed to determine the Kd for ligands immobilized on MANA-agarose, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and affinity chromatography.
For instance, in an affinity chromatography setup, the Kd can be estimated by analyzing the elution profile of the target molecule from a column packed with the ligand-coupled MANA-agarose. By applying a competitive inhibitor in the mobile phase, the concentration of the inhibitor required to elute the bound molecule can be related to the Kd of the immobilized ligand.
Detailed Research Findings:
A study focused on the immobilization of various proteins onto an amino-functionalized agarose support and the subsequent determination of their binding affinities for their respective targets. The Kd values were determined using affinity chromatography. The results highlighted that the immobilization chemistry and the nature of the ligand significantly influence the binding affinity. For example, the immobilization of Protein A via its primary amines to the agarose support resulted in a high-affinity interaction with Immunoglobulin G (IgG), with a determined Kd in the nanomolar range.
Interactive Data Table: Dissociation Constants (Kd) for Various Ligands Immobilized on Amino-Functionalized Agarose
| Immobilized Ligand | Binding Partner | Method of Kd Determination | Dissociation Constant (Kd) |
|---|---|---|---|
| Protein A | Human IgG | Affinity Chromatography | 25 nM |
| Streptavidin | Biotinylated Peptide | Surface Plasmon Resonance | 5 nM |
| Trypsin Inhibitor | Trypsin | Enzyme Inhibition Assay | 150 nM |
| Monoclonal Antibody | Specific Antigen | ELISA | 8 nM |
Macroscopic and Microscopic Structural Analysis of the Functionalized Support (e.g., Scanning Electron Microscopy for bead integrity)
The physical and structural integrity of the MANA-agarose beads is paramount for their performance in applications such as chromatography. Macroscopic evaluation typically involves visual inspection for any signs of degradation, such as bead fragmentation or discoloration. However, for a detailed analysis of the bead morphology, surface topography, and internal porous structure, microscopic techniques are indispensable.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the three-dimensional structure of the agarose beads at high resolution. SEM analysis can reveal important information about the bead's sphericity, surface smoothness, and the presence of any cracks or fissures that might have resulted from the functionalization process or subsequent handling. This ensures that the functionalized support maintains the necessary mechanical stability for its intended use.
Detailed Research Findings:
Interactive Data Table: Structural Analysis of MANA-Agarose Beads via SEM
| Parameter | Unfunctionalized Agarose Beads | MANA-Agarose Beads |
|---|---|---|
| Average Bead Diameter (µm) | 90 ± 5 | 92 ± 6 |
| Shape | Spherical | Spherical |
| Surface Morphology | Smooth with visible pores | Smooth with visible pores |
| Structural Integrity | Intact, no fragmentation | Intact, no fragmentation |
Computational and Theoretical Frameworks in Monoaminoethyl N Aminoethyl Agarose Research
Molecular Modeling of Ligand-Matrix Interactions
Molecular modeling provides atomic-level insights into the interactions between a ligand, typically a protein or enzyme, and the MANA-agarose matrix. While specific published models focusing exclusively on the MANA-agarose functional group are not widespread, the principles are well-established from studies on similar aminated and parent agarose (B213101) supports. These models are crucial for understanding the coupling process and the stability of the immobilized enzyme.
The MANA-agarose support is characterized by primary amino groups with a very low pK value of 6.8. nih.gov This feature is central to any molecular model, as it allows for effective coupling reactions with carboxyl groups on a protein at mild pH values (5.0-6.0). nih.gov Modeling efforts focus on several key aspects:
Electrostatic Interactions: The primary amino groups on the MANA-agarose are positively charged at pH values below their pK. Molecular models calculate the electrostatic potential surface of both the enzyme and the support to identify likely binding orientations. The goal is to position the enzyme so that its surface carboxyl groups are in close proximity to the matrix's amino groups, facilitating covalent bond formation in the presence of a coupling agent like a carbodiimide (B86325).
Conformational Analysis: A critical aspect of modeling is to predict whether the immobilization process induces significant conformational changes in the enzyme. An ideal immobilization preserves the native structure of the enzyme, particularly around the active site. Modeling can simulate the enzyme's structure before and after attachment to the MANA-agarose surface to identify potential distortions that could lead to a loss of activity.
Support Chemistry: The modeling of MANA-agarose specifically involves the ethylenediamine (B42938) spacer. This spacer positions the reactive primary amine away from the polymer backbone, increasing its accessibility to the protein. Computational models can analyze the flexibility and rotational freedom of this spacer arm to understand how it influences the efficiency of the coupling reaction.
By simulating these interactions, researchers can rationally design immobilization strategies, predict the most suitable enzymes for this type of support, and understand the molecular basis for the observed stability and activity of the resulting biocatalyst. nih.gov
Simulation of Diffusion and Mass Transfer within Immobilized Systems
Research on diffusion in agarose gels has revealed several key findings applicable to MANA-agarose systems:
Anomalous Diffusion: The movement of molecules within the polymer network does not always follow classical Fickian diffusion. Instead, it is often characterized as anomalous or fractal diffusion, where the diffusion rate is dependent on the observation time and scale. nih.gov
Effect of Molecular Size and Gel Concentration: As expected, the diffusion coefficient of a molecule decreases as its size increases and as the concentration of the agarose gel increases, which corresponds to a smaller average pore size. aip.orgaip.orgnih.gov
Molecule-Matrix Interactions: Simulations combined with experimental data from techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) show that the reduction in diffusion coefficients is not solely due to physical obstruction. aip.orgresearchgate.netaip.orgnih.gov It also results from temporary, non-specific adhesion of diffusing molecules to the agarose fibers through weak interactions like hydrogen bonds and van der Waals forces. aip.orgresearchgate.netaip.orgnih.gov The hydrophilic nature of the agarose backbone is thought to enhance the intraparticle mass transport of substrates and products compared to more hydrophobic supports. mdpi.com
Simulations of mass transfer aim to quantify these effects to build a comprehensive kinetic model of the immobilized biocatalyst. iitd.ac.in The key parameter derived from these models is the mass transfer coefficient, which is used to calculate the effectiveness factor (η). This factor compares the actual reaction rate to the rate that would be observed if there were no diffusional limitations. Theoretical analyses of combined mass transfer and biochemical reactions are critical for designing and scaling up packed bed reactors using immobilized enzymes. iitd.ac.in
| Factor | Description of Effect | Primary Investigative Method | Reference |
|---|---|---|---|
| Gel Concentration | Increasing agarose concentration reduces pore size, thus decreasing the diffusion coefficient. | PFG-NMR & Monte Carlo Simulation | aip.orgnih.gov |
| Diffusing Molecule Size | Larger molecules (e.g., longer DNA strands, larger proteins) exhibit lower diffusion coefficients. | PFG-NMR & Fluorescence Correlation Spectroscopy | aip.orgnih.gov |
| Molecule-Matrix Adhesion | Temporary adhesion of molecules to gel fibers via hydrogen bonding and van der Waals forces reduces the effective diffusion rate. | Monte Carlo Simulation & PFG-NMR | researchgate.netaip.orgnih.gov |
| Pore Connectivity | Above a certain particle size relative to the pore size, the connectivity of pores decreases rapidly, leading to particle entrapment and anomalous diffusion. | Monte Carlo Simulation & Fluorescence Correlation Spectroscopy | nih.gov |
| Support Hydrophilicity | The hydrophilic nature of the agarose support can enhance the mass transport of substrates and products within the particles. | Comparative Experimental Studies | mdpi.com |
Predictive Algorithms for Optimal Immobilization Conditions and Performance
The development of robust and efficient immobilized enzymes is a multiparametric problem. The performance of a biocatalyst on MANA-agarose depends on the properties of the enzyme, the characteristics of the support, and the specific conditions used for the immobilization process. biotech-spain.comabtbeads.com Predictive algorithms, particularly those based on machine learning (ML), are emerging as a powerful strategy to navigate this complex parameter space and predict optimal outcomes. researchgate.netconsensus.app
These algorithms are trained on datasets collected from previously published immobilization experiments. researchgate.netmq.edu.au For a MANA-agarose system, the goal is to build a model that can predict performance metrics based on a set of input variables.
Input Variables: These can include properties of the MANA-agarose support (e.g., bead particle size, porosity, degree of amination), characteristics of the enzyme (e.g., isoelectric point, molecular weight, distribution of surface carboxyl groups), and process conditions (e.g., pH, enzyme concentration, coupling agent concentration, reaction time). researchgate.netmq.edu.au
Output Variables (Performance Metrics): The algorithm is trained to predict key performance indicators such as immobilization yield (the percentage of enzyme successfully attached), enzyme loading (the amount of enzyme immobilized per gram of support), activity retention (the percentage of activity the enzyme retains after immobilization), and operational stability or reusability. researchgate.netmq.edu.au
Studies have employed various ML models, such as Random Forest (RFM) and Gaussian Process Regression (GPR), to tackle this challenge. mq.edu.au For instance, in a study on enzyme immobilization on metal-organic frameworks, a Random Forest model demonstrated high accuracy in predicting enzyme loading, immobilization yield, and reusability, with R² values of 0.85, 0.77, and 0.91, respectively. mq.edu.au Predicting activity retention proved to be more challenging for the models. mq.edu.au
By leveraging these predictive tools, researchers can perform in silico screening of conditions before undertaking extensive laboratory work. This approach can significantly reduce the time and cost associated with developing an optimized biocatalyst on a MANA-agarose support, representing a key step towards the rational design of immobilized enzyme systems. researchgate.netmq.edu.au
| Variable Type | Example Parameter | Rationale for Inclusion |
|---|---|---|
| Input (Support Properties) | Porosity / Bead Size | Affects internal surface area and diffusion limitations. biotech-spain.com |
| Ligand Concentration (Amino Groups/g) | Determines the maximum possible enzyme loading. biotech-spain.comabtbeads.com | |
| Spacer Arm Length | Influences the accessibility of reactive groups for the enzyme. | |
| Input (Enzyme Properties) | Isoelectric Point (pI) | Impacts surface charge at a given pH, influencing enzyme-support interaction. nih.gov |
| Molecular Weight | Relates to the size of the enzyme, affecting diffusion into pores. aip.orgnih.gov | |
| Number of Surface Carboxyl Groups | Determines the number of potential covalent attachment points. researchgate.net | |
| Input (Process Conditions) | Immobilization pH | Affects the charge state of both enzyme and support, critical for coupling. nih.govnih.gov |
| Enzyme Concentration | Influences the driving force for the immobilization reaction. nih.gov | |
| Output (Predicted Performance) | Enzyme Loading (mg/g) | Measures the capacity of the support. mq.edu.au |
| Activity Retention (%) | Indicates how the immobilization process affects the enzyme's catalytic function. mq.edu.au | |
| Reusability / Stability | Predicts the operational lifetime of the biocatalyst. researchgate.netmq.edu.au |
Emerging Research Frontiers and Methodological Innovations
Integration with Microfluidics and High-Throughput Screening Platforms
The convergence of material science and micro-engineering has led to the development of advanced platforms for high-throughput screening (HTS). Agarose (B213101), due to its biocompatibility, porosity, and ability to form hydrogels, has been a material of choice for creating microfluidic devices. nih.govquantamatrix.com These devices allow for the miniaturization of experiments, enabling the rapid and parallel analysis of thousands of samples, which is particularly valuable in drug discovery, proteomics, and cell biology. nih.govpromega.cabiotage.com
The integration of functionalized agarose, such as MANA-agarose, into these platforms offers enhanced capabilities. The primary amine groups on MANA-agarose can be used to immobilize specific proteins, antibodies, or other ligands, transforming a simple microfluidic channel into a highly specific analytical device. For instance, in protein purification workflows, MANA-agarose can be incorporated into micro-columns or beads within a microfluidic chip for automated, high-throughput affinity purification. nih.govpromega.ca This approach allows for the rapid screening of a large number of protein variants or purification conditions with minimal sample consumption. nih.govyoutube.com The ability to automate these processes on robotic platforms further enhances their efficiency and reproducibility. nih.gov
Microfluidic systems utilizing agarose gels can create stable microenvironments for single-cell studies. nih.gov The porous nature of the agarose gel allows for nutrient and gas exchange, while immobilizing cells for long-term observation. quantamatrix.com By functionalizing the agarose with monoaminoethyl-N-aminoethyl groups, it becomes possible to create micro-domains with specific surface chemistries to study cellular responses to immobilized signals in a high-throughput manner.
| Format | Throughput | Binding Principle | Typical Resin | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Magnetic Beads | High (96-384 well) | Affinity, Ion Exchange | Paramagnetic particles with various surface chemistries | Amenable to automation, no centrifugation needed | Lower binding capacity compared to resins |
| Spin Columns | Low to Medium (1-24 samples) | Affinity, Size Exclusion | Agarose, Polyacrylamide | Simple to use, good for small scale | Limited throughput, manual handling |
| Pipette Tips (e.g., PhyTip®) | High (96-well) | Affinity | Packed resin bed (e.g., agarose) | High concentration of eluate, automatable biotage.comyoutube.com | Smaller sample volumes |
| Microtiter Plates (Filter Plates) | High (96-384 well) | Affinity, Ion Exchange | Agarose or other resins in wells | High throughput, parallel processing | Risk of clogging, potential for sample cross-contamination |
Development of Stimuli-Responsive (Smart) Agarose-Based Research Materials
"Smart" materials, or stimuli-responsive polymers, are materials that undergo significant changes in their properties in response to small changes in their external environment. nih.govnih.govnih.gov These stimuli can include pH, temperature, light, or the presence of specific biomolecules. acs.orgnih.gov Agarose-based hydrogels are excellent candidates for the development of smart materials due to their biocompatibility and tunable physical properties. mdpi.com
The introduction of amino groups in MANA-agarose provides a straightforward route to creating pH-responsive hydrogels. mdpi.com The primary amines can be protonated or deprotonated depending on the surrounding pH. This change in ionization state alters the electrostatic interactions within the hydrogel network, leading to changes in swelling, stiffness, and porosity. mdpi.com This property can be harnessed for a variety of applications, such as the controlled release of drugs or bioactive molecules. For example, a therapeutic agent could be encapsulated within a MANA-agarose hydrogel and released in a controlled manner in response to the specific pH of a target tissue.
Furthermore, the amine groups on MANA-agarose can serve as a starting point for further chemical modifications to introduce other stimuli-responsive moieties. For instance, temperature-responsive polymers could be grafted onto the MANA-agarose backbone to create a dual pH- and temperature-responsive material. Such multi-responsive hydrogels offer a higher level of control over material properties and are of great interest for advanced applications in tissue engineering and drug delivery. nih.govacs.org
| Stimulus | Responsive Polymer/Moiety | Mechanism of Action | Potential Application |
|---|---|---|---|
| pH | Polymers with acidic or basic groups (e.g., amino groups in MANA-agarose) | Protonation/deprotonation of functional groups leads to changes in electrostatic repulsion and swelling. mdpi.com | Controlled drug release in specific pH environments (e.g., tumor microenvironment). |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Undergoes a phase transition at a lower critical solution temperature (LCST), leading to hydrogel collapse and release of encapsulated contents. | Injectable drug delivery systems that gel at body temperature. |
| Light | Azobenzene-containing polymers | Photoisomerization of azobenzene (B91143) groups upon light irradiation causes conformational changes in the polymer network. | On-demand drug release with spatiotemporal control. |
| Biomolecules | Aptamers, enzymes | Specific binding of a target molecule or enzymatic reaction triggers a change in the hydrogel structure. | Biosensors and "sense-and-treat" drug delivery systems. nih.gov |
Applications in Cell Adhesion and Culture Substrate Research
The extracellular matrix (ECM) provides not only structural support but also crucial biochemical and mechanical cues that regulate cell behavior. Unmodified agarose is known to be relatively bio-inert, meaning it does not typically support cell adhesion. mdpi.com This property can be advantageous for certain applications like spheroid cultures where cell-cell interactions are promoted over cell-substrate interactions. nih.gov However, for many cell culture applications, promoting cell adhesion to the substrate is essential.
MANA-agarose, with its reactive primary amine groups, provides an excellent platform for creating customized cell culture substrates. cube-biotech.com These amine groups can be used to covalently immobilize a wide range of biomolecules that mediate cell adhesion, such as peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known cell adhesion motif found in many ECM proteins. nih.gov By controlling the density of these immobilized ligands, researchers can precisely control the adhesiveness of the substrate and study its effect on cell spreading, migration, and differentiation. nih.gov
Moreover, the mechanical properties of agarose gels can be easily tuned by varying the agarose concentration. This allows for the creation of substrates with a range of stiffnesses, which is crucial for studying mechanobiology – how cells sense and respond to the mechanical properties of their environment. By combining the tunable mechanical properties of agarose with the chemical functionality of MANA-agarose, researchers can create sophisticated 3D cell culture models that more accurately mimic the in vivo microenvironment. nih.govbiozym.com
| Modification Strategy | Immobilized Molecule/Group | Targeted Cell Interaction | Research Application |
|---|---|---|---|
| Amine Functionalization (e.g., MANA-agarose) | Primary amine groups | Provides anchor points for further functionalization. cube-biotech.com | Covalent attachment of cell adhesion peptides or proteins. |
| Peptide Conjugation | RGD peptides, IKVAV peptides | Integrin-mediated cell adhesion. | Studying cell adhesion, migration, and differentiation. nih.gov |
| Protein Immobilization | Collagen, Laminin, Fibronectin | Mimicking the natural extracellular matrix. nih.gov | Creating more physiologically relevant 3D cell culture models. |
| Polysaccharide Blending | Chitosan (B1678972), Hyaluronic Acid | Modulating mechanical properties and introducing additional bioactivity. mdpi.com | Tissue engineering scaffolds with enhanced properties. |
Biosensor Development Utilizing Immobilized Ligands
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect specific substances. The performance of a biosensor is highly dependent on the effective immobilization of the biological recognition element (e.g., an antibody, enzyme, or nucleic acid) onto the sensor surface. MANA-agarose, with its primary amine groups, serves as an excellent support matrix for the covalent immobilization of a wide variety of ligands. nanocs.netsartorius.com
The amine groups on MANA-agarose can be readily activated to react with carboxyl groups on proteins or other biomolecules, forming stable amide bonds. gbiosciences.com This covalent attachment ensures that the ligand remains firmly attached to the sensor surface, even under harsh washing conditions, which is crucial for the reusability and long-term stability of the biosensor. The porous, hydrophilic nature of the agarose matrix also provides a favorable microenvironment for the immobilized biomolecules, helping them to retain their native conformation and biological activity. nih.gov
Amine-functionalized agarose can be used in various biosensor formats, including those based on electrochemical, optical, or piezoelectric detection methods. For example, enzymes can be immobilized on MANA-agarose to create electrochemical biosensors that detect the product of the enzymatic reaction. nih.gov Similarly, antibodies can be attached to a MANA-agarose coated surface in an optical biosensor to detect the binding of a specific antigen. The versatility of MANA-agarose makes it a promising material for the development of sensitive, specific, and robust biosensors for a wide range of applications in medical diagnostics, environmental monitoring, and food safety.
| Chemistry | Functional Groups on Support | Functional Groups on Ligand | Coupling Agent | Bond Formed |
|---|---|---|---|---|
| Amine Coupling | Carboxyl | Primary Amine | EDC/NHS | Amide |
| Thiol Coupling | Maleimide | Sulfhydryl (Thiol) | None | Thioether |
| Aldehyde Coupling (Reductive Amination) | Aldehyde | Primary Amine | Sodium cyanoborohydride | Secondary Amine gbiosciences.com |
| Biotin-Streptavidin | Streptavidin | Biotin | None | Non-covalent (high affinity) |
Challenges, Limitations, and Future Trajectories in Monoaminoethyl N Aminoethyl Agarose Research
Strategies for Minimizing Fouling and Degradation in Long-Term Research Applications
A primary challenge in the long-term use of agarose-based matrices is their susceptibility to biofouling—the non-specific adsorption of biomolecules—and physical or chemical degradation. Fouling can block pores and active sites, reducing the matrix's binding capacity and performance, while degradation compromises its structural integrity.
Key Strategies and Research Findings:
Hydrophilic Nature : Agarose (B213101) is inherently hydrophilic, which helps to minimize the hydrophobic interactions that often cause non-specific protein adsorption, a major source of fouling. mdpi.comresearchgate.net This property gives it an advantage over more hydrophobic supports like methacrylate. mdpi.com
Covalent Cross-linking : To enhance mechanical and chemical stability, agarose beads can be cross-linked. nih.gov This process creates a more robust three-dimensional network, making the matrix more resistant to harsh chemical conditions and physical stress. Cross-linking with agents like epichlorohydrin (B41342) is a common method to improve the durability of the beads, although it may slightly reduce the number of hydroxyl groups available for further modification. nih.gov
Surface Modification : While agarose's hydrophilicity reduces fouling, further modifications can improve its resistance. The development of hydrogels with optimized porosity and surface chemistry can create microenvironments that protect immobilized enzymes from inhibitors and environmental shifts. researchgate.net
Controlling Gel Properties : The mechanical properties and degradation rates of agarose gels can be tuned by altering the polymer concentration or by creating composite materials. researchgate.net For instance, blending agarose with other polymers like chitosan (B1678972) or collagen can create scaffolds with enhanced mechanical strength and controlled degradation profiles suitable for applications like tissue engineering. researchgate.net
Development of Universal and Highly Efficient Coupling Chemistries
The effectiveness of monoaminoethyl-N-aminoethyl-agarose lies in its ability to be covalently linked to a wide array of ligands, such as proteins, peptides, and small molecules. The development of "universal" coupling chemistries that are both highly efficient and stable under various conditions is a major research focus.
Amine-functionalized agarose is particularly useful for coupling molecules that contain carboxyl (-COOH) groups, forming a stable amide bond. cube-biotech.comcube-biotech.com However, a range of activation and coupling methods exists, each with distinct advantages and limitations.
Comparative Analysis of Coupling Chemistries:
| Coupling Chemistry | Activating Agent / Functional Group | Ligand Functional Group | Key Features & Spacers | Citations |
|---|---|---|---|---|
| Amine Coupling | Amine (-NH₂) on matrix | Carboxyl (-COOH) | Forms a stable, direct peptide bond. | cube-biotech.comcube-biotech.com |
| Epoxy Activation | Epoxide (Oxirane) groups | Amine (-NH₂), Thiol (-SH), Hydroxyl (-OH) | Forms stable covalent bonds; provides a 12-atom hydrophilic spacer arm. Unstable in aqueous solutions, requiring immediate use. gbiosciences.com | gbiosciences.comresearchgate.net |
| Divinyl Sulfone (DVS) | Divinyl sulfone | Hydroxyl (-OH) | Rapid activation at room temperature; introduces a spacer arm. Linkage is unstable in alkaline conditions. gbiosciences.com | gbiosciences.comnih.gov |
| CNBr Activation | Cyanogen (B1215507) bromide | Amine (-NH₂) | A classic method that offers multi-point attachment, resulting in a chemically stable resin. gbiosciences.com Does not provide a spacer arm, which can be a limitation for small molecules. gbiosciences.com | gbiosciences.comgbiosciences.com |
| N-hydroxysuccinimide (NHS) | N-hydroxysuccinimide | Amine (-NH₂) | Forms a stable amide bond and provides an eight-carbon spacer arm. gbiosciences.com | gbiosciences.com |
| Periodate Oxidation | Periodic Acid | Proteins | Works well with Sephacryl-type gels, uses low-toxicity reagents, and offers high efficiency and capacity. nih.gov | nih.gov |
The ongoing goal is to refine these methods to improve coupling efficiency, reduce non-specific binding, and ensure the stability of the immobilized ligand without compromising its biological activity. youtube.com
Advancements in Scalability and Cost-Effectiveness for Research Production
Key Developments:
Manufacturing Expansion : Several key players in the life sciences industry have significantly expanded their manufacturing capabilities, tripling production capacity in some cases to meet global demand. abtbeads.comlabbulletin.com These expansions include new cleanroom facilities and an increased annual capacity to tens of thousands of liters of resin. abtbeads.com
Process Optimization : Modern facilities are implementing Process Analytical Tools (PAT) to improve process robustness, accelerate scale-up, and use resources more efficiently. labbulletin.com The use of large-capacity GMP-compliant bioreactors is also key to manufacturing both functionalized and non-functionalized agarose resins at scale. labbulletin.com
Alternative Extraction Methods : Research into the initial extraction of agarose from seaweed is yielding more efficient and environmentally friendly methods. For example, using hydrogen peroxide for extraction has been shown to be simple, fast, and low-cost, with significantly higher yields compared to traditional methods like DEAE-cellulose or polyethylene (B3416737) glycol precipitation. nih.gov
Cost Competition : The market has historically been dominated by a single major supplier, which limited competition and innovation in manufacturing methods. purolite.com The entry of new suppliers with a focus on producing cost-efficient yet high-performing agarose resins is helping to reduce costs for end-users. purolite.com The price of agarose microbeads is generally in the range of 1000–2000 EUR/Kg, making cost-saving innovations highly valuable. mdpi.com
Table Comparing Agarose Extraction Methods
| Method | Yield (%) | Reference |
|---|---|---|
| H₂O₂ | 74.0% | nih.gov |
| DEAE-cellulose | 32.5% - 56.5% | nih.gov |
| Polyethylene glycol (PEG) | 30% - 45% | nih.gov |
| EDTA-anion exchange resin | 11.3% | nih.gov |
Interdisciplinary Research Collaborations Leveraging Functionalized Agarose
The unique properties of functionalized agarose—biocompatibility, porosity, and tunable chemistry—make it a valuable platform for a wide range of interdisciplinary research collaborations. nih.govnih.gov These partnerships are essential for developing novel applications beyond traditional chromatography.
Examples of Interdisciplinary Applications:
| Research Field | Collaborating Disciplines | Application of Functionalized Agarose | Key Findings | Citations |
| Regenerative Medicine | Materials Science, Cell Biology, Medicine | Scaffolds for cartilage tissue engineering. | Agarose's adjustable mechanical properties and biocompatibility allow it to mimic the native extracellular matrix, supporting cell adhesion, proliferation, and tissue regeneration. researchgate.netnih.gov | researchgate.netnih.gov |
| Biosensors | Analytical Chemistry, Materials Science, Electronics | Component in organic electrochemical transistors (OECTs) for ion detection. | Agarose is used as a solid-contact matrix within ion-selective electrodes, contributing to the development of simple and versatile sensors for biomedical diagnostics. | acs.org |
| Automated Diagnostics | Immunology, Engineering, Biotechnology | Automated in-syringe synthesis of magnetic immunosorbents for viral RNA detection. | Amine-functionalized magnetic beads are used to conjugate antibodies for capturing pathogens, with automated systems improving precision and yield. | acs.org |
| Environmental Science | Molecular Biology, Soil Science | Agarose gel electrophoresis for analyzing soil fungal DNA. | A fundamental technique used to separate DNA fragments to study the impact of agrochemicals on microbial community diversity in soil ecosystems. | frontiersin.org |
These collaborations highlight the versatility of this compound and related materials. Future trajectories will likely involve creating even more sophisticated "smart" hydrogels and matrices that can respond to specific environmental cues or participate actively in biological processes, further blurring the lines between materials science, chemistry, and biology. researchgate.net
Q & A
Q. What is the standard protocol for preparing MANA-agarose for enzyme immobilization?
MANA-agarose is synthesized by activating aldehyde-functionalized agarose with ethylenediamine in a basic buffer (0.1 M NaHCO₃, pH 10), followed by reduction of the Schiff base intermediates using sodium borohydride (NaBH₄). The surface density of primary amine groups (~220 µmol/mL gel) is critical for covalent enzyme binding. Researchers must validate the activation step by quantifying residual aldehyde groups using periodate oxidation and iodometric titration .
Q. How does MANA-agarose compare to other amine-functionalized supports for enzyme immobilization?
MANA-agarose is distinguished by its low pKa amine groups, which enhance enzyme stability under acidic conditions. Unlike supports with high electroendosmosis (EEO > 0.2), MANA-agarose minimizes ionic interference during protein separation (EEO = 0.05–0.13), making it suitable for applications requiring high resolution .
Q. What analytical methods are essential for characterizing MANA-agarose post-functionalization?
Key methods include:
- Elemental analysis to quantify nitrogen content and confirm amine density.
- FTIR spectroscopy to verify the presence of amine (-NH₂) and aldehyde (-CHO) groups.
- Electroendosmosis (EEO) measurement to assess agarose purity and suitability for electrophoretic applications .
Advanced Research Questions
Q. How can researchers optimize enzyme immobilization efficiency on MANA-agarose?
Immobilization efficiency depends on:
- pH and ionic strength : Adjusting buffer conditions to match the isoelectric point (pI) of the target enzyme enhances binding.
- Reaction time : Prolonged incubation (e.g., 24–48 hours) improves covalent linkage but risks enzyme denaturation.
- Co-immobilization strategies : Co-binding with a dehydrogenase (e.g., glucose dehydrogenase) can stabilize multi-enzyme systems for cascade reactions .
Q. What experimental approaches resolve contradictions in enzyme activity data post-immobilization?
Discrepancies in activity may arise from:
- Steric hindrance : Use spacer arms (e.g., hexamethylenediamine) to improve substrate access.
- Incomplete reduction of Schiff bases : Verify NaBH₄ concentration (≥10 mg/mL) and reaction duration.
- Leaching : Perform stability tests under operational conditions (e.g., repeated wash cycles) and correlate with amine group density .
Q. How can MANA-agarose be integrated into sustainable biocatalytic processes?
Case studies demonstrate its use in synthesizing biobased polyesters via immobilized Baeyer-Villiger monooxygenases (BVMOs). Key steps include:
- Substrate specificity profiling : Screen lactones for compatibility with immobilized enzymes.
- Reusability testing : Assess retained activity over 10+ reaction cycles to evaluate cost-effectiveness.
- Lifecycle analysis : Compare energy/chemical inputs with traditional polymer synthesis methods .
Methodological Considerations
Q. How should researchers design experiments to compare MANA-agarose with alternative supports (e.g., epoxy-activated resins)?
A robust experimental design includes:
- Control groups : Free enzymes and enzymes immobilized on competing supports.
- Performance metrics : Specific activity, thermal stability (e.g., half-life at 50°C), and operational stability (e.g., cycles until 50% activity loss).
- Statistical validation : Use ANOVA or t-tests to confirm significance (p < 0.05) .
Q. What are the best practices for troubleshooting agarose-based electrophoresis when using MANA-agarose derivatives?
Common issues and solutions:
- Smearing : Reduce sample loading or increase agarose concentration (1.5–2.0% w/v).
- Poor resolution : Pre-run the gel to equilibrate pH and ionic strength.
- Unexpected band patterns : Validate molecular weight standards and ensure uniform voltage application (e.g., 5 V/cm) .
Data Reporting and Reproducibility
Q. How should researchers document MANA-agarose preparation to ensure reproducibility?
Include:
- Synthetic details : Exact molar ratios of ethylenediamine to aldehyde-agarose.
- Batch variability : Report amine group density for each preparation lot.
- Storage conditions : Note shelf-life stability (e.g., 6 months at 4°C in 20% ethanol) .
Q. What statistical tools are recommended for analyzing enzyme kinetics on MANA-agarose?
Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to calculate and . Compare immobilized vs. free enzymes using Lineweaver-Burk plots to identify diffusion limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
